1-Azido-4-methoxy-2-methylbenzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Azido-4-methoxy-2-methylbenzene can be represented by the formula C8H9N3O. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, azides in general are known to participate in a variety of reactions. These include intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions .Scientific Research Applications
Chemical Synthesis and Modifications
- 1-Azido-4-methoxy-2-methylbenzene has been used in chemical synthesis, particularly in the formation of triazole derivatives. These derivatives, synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), have applications in various fields, including medicinal chemistry and materials science (Taia et al., 2021).
Impact on Thermal Decomposition Rates
- The compound is used as a model for studying the thermal decomposition of aromatic azides. Its structure and substituents significantly influence the rate of thermal decomposition, providing insights into the stability and reactivity of related compounds (L'abbé et al., 1994).
Involvement in Organic Reactions
- This compound participates in reactions like ring contractions and substitutions, which are fundamental to organic synthesis and the development of new chemical entities (Munro & Pauson, 1978).
Applications in Polymer Science
- Its derivatives, such as methoxy-substituted benzene compounds, are key in synthesizing specialized polymers. These polymers have unique properties like solubility in organic solvents and electrical conductivity, making them useful in advanced materials and electronics (Moustafid et al., 1991).
Corrosion Inhibition
- Derivatives of this compound show potential as corrosion inhibitors. Their effectiveness in preventing acidic corrosion of metals like steel is of significant interest in industrial applications (Negrón-Silva et al., 2013).
Anti-Staphylococcal Properties
- Certain derivatives exhibit anti-staphylococcal properties, indicating potential applications in developing new antibacterial agents (Shiu & Gibbons, 2006).
Acceleration of Intramolecular Reactions
- The compound is used to study the acceleration of intramolecular cycloaddition reactions. Understanding these reactions is crucial for designing efficient synthetic pathways in organic chemistry (Orlek et al., 1993).
Kinetic Studies in Oxidation Reactions
- It plays a role in kinetic studies, particularly in oxidation reactions. These studies are important for understanding reaction mechanisms and designing better catalysts (Pelizzetti et al., 1975).
Environmental Applications
- Derivatives of this compound are used in environmental studies, such as investigating the oxidation of pollutants and understanding their behavior in natural systems (Chivukula & Renganathan, 1995).
Photophysical Studies
- The compound is involved in studies related to photophysical properties, such as photoswitching without ultraviolet light, highlighting its potential in developing new materials for light-responsive applications (Beharry et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Azides are known to be versatile in organic synthesis, participating in various reactions to form heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-4-methoxy-2-methylbenzene is likely through its azide group. Azides can undergo a variety of reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . For instance, they can participate in cycloaddition reactions, such as [3+2] cycloaddition .
Biochemical Pathways
The compound’s azide group can be involved in the synthesis of various heterocycles , which are fundamental structures in many natural and synthetic bioactive compounds.
Properties
IUPAC Name |
1-azido-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQLAXVDVPYOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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